LogP Comparison Between 5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran and 5-Methoxybenzofuran
5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran (CAS 13391-34-9) has a predicted logP of 1.98 , which is significantly lower than the logP of approximately 2.5 reported for the fully aromatic analog 5-methoxybenzofuran (CAS 13391-34-9 is a tetrahydro derivative; the aromatic analog 5-methoxybenzofuran has a higher predicted logP of ~2.4-2.5 based on its more planar, conjugated structure) [1]. The reduced lipophilicity may translate to improved aqueous solubility and different membrane permeability characteristics.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP = 1.98 |
| Comparator Or Baseline | 5-Methoxybenzofuran, predicted logP ~2.5 |
| Quantified Difference | ΔlogP ≈ -0.5 |
| Conditions | Predicted values; experimental logP not available |
Why This Matters
For procurement decisions, a lower logP suggests better aqueous solubility and potentially different pharmacokinetic behavior, making the tetrahydro derivative preferable for applications requiring higher polarity.
- [1] PubChem. (2024). 5-Methoxybenzofuran. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxybenzofuran View Source
